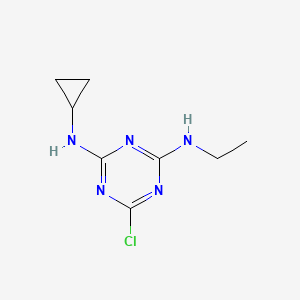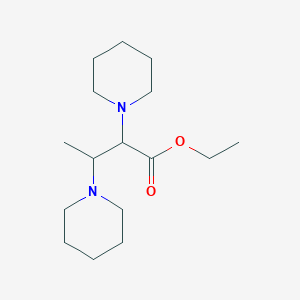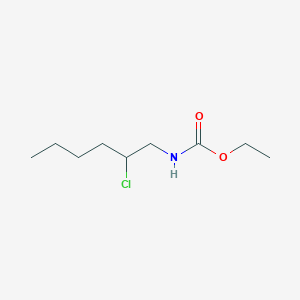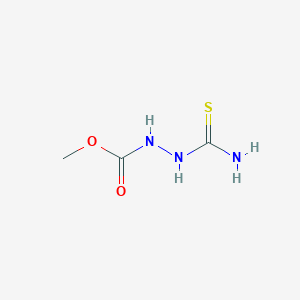
2,8-Dimethylphenoxatellurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethylphenoxatellurine is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a phenoxatellurine scaffold, which is a heterocycle formally derived from dibenzodioxine
Vorbereitungsmethoden
The synthesis of 2,8-Dimethylphenoxatellurine typically involves the condensation of 4,4’-dimethyldiphenylether with tellurium tetrachloride. The reaction is carried out under reflux conditions, where the reactants are heated slowly over the course of several hours to a temperature of 200°C. After cooling to room temperature, the product is obtained as a slightly yellow crystalline substance with a high yield of 93% .
Analyse Chemischer Reaktionen
2,8-Dimethylphenoxatellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tellurium tetrachloride and other diaryltellurium dichlorides. The major products formed from these reactions are often characterized by X-ray diffraction and NMR spectroscopy. For instance, the oxidation of this compound can lead to the formation of dicationic double- and triple-decker complexes .
Wissenschaftliche Forschungsanwendungen
2,8-Dimethylphenoxatellurine has several scientific research applications, particularly in the fields of chemistry and materials science. It is used in the study of charge transfer complexes and the electronic properties of organotellurium compounds. Additionally, its unique structural properties make it a valuable compound for investigating the coordination chemistry of tellurium and its interactions with other elements .
Wirkmechanismus
The mechanism of action of 2,8-Dimethylphenoxatellurine involves its ability to form stable complexes with various reagents. The tellurium atom within the phenoxatellurine scaffold plays a crucial role in these interactions, often forming secondary bonds with other atoms. The spatial arrangement of the tellurium atom is typically trigonal bipyramidal, which influences the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
2,8-Dimethylphenoxatellurine can be compared to other similar compounds such as phenoxatellurine and 10,10-dichlorophenoxatellurine. Unlike the parent phenoxatellurine, which exhibits a butterfly conformation, this compound reveals a planar ring structure. This structural difference highlights the uniqueness of this compound and its potential for forming distinct coordination polymers .
Eigenschaften
CAS-Nummer |
21797-72-8 |
|---|---|
Molekularformel |
C14H12OTe |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2,8-dimethylphenoxatellurine |
InChI |
InChI=1S/C14H12OTe/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
TVVKIPLJXAIHAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C([Te]2)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


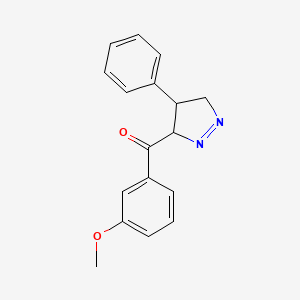
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
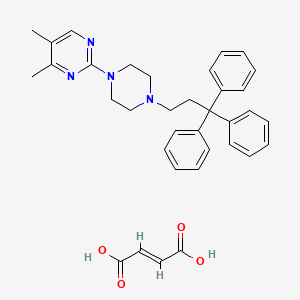
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)


